Cas no 14110-64-6 (Cytochalasin A)

Cytochalasin A 化学的及び物理的性質

名前と識別子

-

- 2H-Oxacyclotetradecino[2,3-d]isoindole-2,5,18-trione,6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-13-hydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-,(3E,9R,11E,12aS,13S,15S,15aS,16S,18aS)-

- 2H-Oxacyclotetradecino[2,3-d]isoindole-2,5,18-trione,6,7,8,9,10,12a,13,14,15,15a,16,17-dodecah...

- 2H-Oxacyclotetradecino[2,3-d]isoindole-2,5,18-trione,6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-13-hydroxy-9,15-dimethyl-1

- Cytochalasin A

- Cytochalasin A (NSC 174119 )

- 20-dehydro-phomin

- 5,5-Didehydrophomin

- cytochalasin a from helminthosporium dematioideum

- Cytochalasin dreschslera dematioidea

- CytochalasinA from Drechslera dematioidea

- Dehydrophomin

- 5-Dehydrophomin

- NSC 174119

- Phomin, 5,5-didehydro-

- CYTOCHALASIN A(RG)

- CYTOCHALASIN A FROM DRESCHSLERA DEMATIOIDEA

- Cytochalasin A 5-Dehydrophomin Dehydrophomin

- Cytochalasin dreschslera dematioidea

- CytochalasinA from Drechslera dematioidea

- CYTOCHALASIN A FROM DRESCHSLERA DEMATIOIDEA, BIOCHEMIKA, >= 99.0% (TLC)

- Spectrum5_001741

- DTXSID401017587

- 14110-64-6

- UNII-BV8WQ9500E

- 24-Oxa(14)cytochalasa-6(12),13,21-triene-1,20,23-trione, 7-hydroxy-16-methyl-10-phenyl-, (7S,13E,16R,21E)-

- 2H-Oxacyclotetradecino(2,3-d)isoindole-2,5,18-trione, 6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-13-hydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-, (3E,9R,11E,12aS,13S,15S,15aS,16S,18aS)-

- BV8WQ9500E

- MFCD00005935

- NCGC00388356-01

- C19953

- 2H-Oxacyclotetradecino(2,3-d)isoindole-2,5,18-trione, 6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-13-hydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-, (9R-(3E,9R*,11E,12aS*,13S*,15S*,15aS*,16S*,18aS*))-

- CCG-39699

- J-007460

- Cytochalasin A from Drechslera dematioidea

- NSC174119

- 7(S)-Hydroxy-16(R)-methyl-10-phenyl-24-oxa(14)cytochalasa-6(12),13(E),21(E)-triene-1,20,23-trione

- LMPK11000001

- CHEBI:144392

- CS-0091953

- 2H-Oxacyclotetradecino(2,3-d)isoindole-2,5,18-trione, 16-benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-13-hydroxy-9,15-dimethyl-14-methylene-

- EINECS 237-964-9

- 16-Benzyl-13-hydroxy-9,15-dimethyl-14-methylene-8,9,10,12a,13,14,15,15a,16,17-decahydro-2H-oxacyclotetradecino[2,3-d]isoindole-2,6,18(5H,7H)-trione

- AKOS030213126

- (1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione

- (7S,13E,16R,21E)-7-Hydroxy-16-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13,21-triene-1,20,23-trione

- HY-N6773

- benzyl-hydroxy-dimethyl-methylene-[?]trione

- SMP1_000087

- NS00052243

- FT-0624328

- 16-benzyl-5-hydroxy-9,15-dimethyl-14-methylidene-2H,5H,6H,7H,8H,9H,10H,13H,14H,15H,15aH,16H,17H,18H,18bH-oxacyclotetradeca(3,2-e)isoindole-2,13,18-trione

- NSC-174119

- DTXCID401475771

- (3E,9R,11E,12aS,13S,15S,15aS,16S,18aS)-16-Benzyl-13-hydroxy-9,15-dimethyl-14-methylene-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-2H-oxacyclotetradecino(2,3-d)isoindole-2,5,18-trione

- 5,5-Didehydrophomin; (7S)-Hydroxy-(16R)-methyl-10-phenyl-24-oxa(14)cytochalasa-6(12),13(E),21(E)-triene-1,20,23-trione

- (3E,9R,11E,12aS,13S,15S,15aS,16S,18aS)-16-Benzyl-13-hydroxy-9,15-dimethyl-14-methylene-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-2H-oxacyclotetradecino[2,3-d]isoindole-2,5,18-trione

- (7S,13E,16R,21E)-7-Hydroxy-16-methyl-10-phenyl-24-oxa(14)cytochalasa-6(12),13,21-triene-1,20,23-trione

- 16-benzyl-5-hydroxy-9,15-dimethyl-14-methylidene-2H,5H,6H,7H,8H,9H,10H,13H,14H,15H,15aH,16H,17H,18H,18bH-oxacyclotetradeca[3,2-e]isoindole-2,13,18-trione

- (1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo(12.7.0.01,18)henicosa-4,12-diene-3,6,21-trione

- ZMAODHOXRBLOQO-TZVKRXPSSA-N

- 7(S)-hydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E),21(E)-triene-1,20,23-trione

-

- MDL: MFCD00005935

- インチ: InChI=1S/C29H35NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,23-24,26-27,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/t18-,19-,23+,24+,26+,27-,29-/m1/s1

- InChIKey: ZMAODHOXRBLOQO-TZVKRXPSSA-N

- ほほえんだ: C[C@@H]1CCCC(C=CC(O[C@]23[C@H]([C@H](O)C([C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)=C)C=CC1)=O)=O

計算された属性

- せいみつぶんしりょう: 477.25200

- どういたいしつりょう: 477.252

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 2

- 複雑さ: 901

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- ひょうめんでんか: 0

- 互変異性体の数: 4

- トポロジー分子極性表面積: 92.7

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.20±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 185-187 ºC

- ふってん: 725.1 °C at 760 mmHg

- フラッシュポイント: 392.3 °C

- 屈折率: 1.59

- ようかいど: 極微溶性(0.57 g/l)(25ºC)、

- すいようせい: Soluble in DMF, DMSO, ethanol and acetone. Insoluble in water.

- PSA: 92.70000

- LogP: 4.02910

- かんど: Light Sensitive

- ようかいせい: 可溶性

Cytochalasin A セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H300-H310-H330-H361

- 警告文: P260-P264-P280-P284-P302+P350-P310

- 危険物輸送番号:UN 1544 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 63-26/27/28

- セキュリティの説明: 28-36/37-45

- 福カードFコード:10

-

危険物標識:

- ちょぞうじょうけん:−20°C

- 危険レベル:6.1(a)

- リスク用語:R26/27/28

- 危険レベル:6.1(a)

- 包装グループ:I

- セキュリティ用語:6.1(a)

Cytochalasin A 税関データ

- 税関コード:29349990

Cytochalasin A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026792-5mg |

Cytochalasin A |

14110-64-6 | 98% | 5mg |

¥2135 | 2024-05-25 | |

| Apollo Scientific | BIC1013-1mg |

Cytochalasin A |

14110-64-6 | 1mg |

£58.00 | 2025-02-19 | ||

| TRC | C998670-10mg |

Cytochalasin A |

14110-64-6 | 10mg |

$1636.00 | 2023-05-18 | ||

| Apollo Scientific | BIC1013-5mg |

Cytochalasin A |

14110-64-6 | 5mg |

£216.00 | 2025-02-19 | ||

| BioAustralis | BIA-C1249-1 mg |

Cytochalasin A |

14110-64-6 | >95%byHPLC | 1mg |

$105.00 | 2023-09-11 | |

| LKT Labs | C9878-5 mg |

Cytochalasin A |

14110-64-6 | ≥98% | 5mg |

$418.60 | 2023-07-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C873518-1mg |

Cytochalasin A |

14110-64-6 | 98% | 1mg |

¥1,339.00 | 2022-09-29 | |

| BioAustralis | BIA-C1249-5mg |

Cytochalasin A |

14110-64-6 | >95% by HPLC | 5mg |

$525.00 | 2025-03-21 | |

| MedChemExpress | HY-N6773-1mg |

Cytochalasin A |

14110-64-6 | 99.61% | 1mg |

¥1100 | 2024-04-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-204705-1mg |

Cytochalasin A, |

14110-64-6 | ≥98% | 1mg |

¥752.00 | 2023-09-05 |

Cytochalasin A 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

Cytochalasin Aに関する追加情報

Cytochalasin A (CAS No. 14110-64-6): A Comprehensive Overview of Its Biochemical Significance and Recent Research Applications

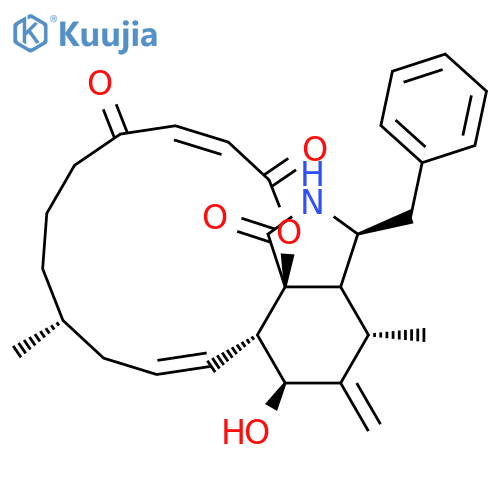

Cytochalasin A, a naturally occurring macrolide compound identified by its unique chemical structure, is widely recognized for its profound influence on cellular processes. With the CAS number 14110-64-6, this compound has been extensively studied in the field of biochemistry and pharmacology due to its remarkable properties. The structure of Cytochalasin A features a complex ring system that interacts selectively with cellular components, primarily targeting actin filaments and microtubules, thereby modulating various cellular functions.

The biochemical mechanism of Cytochalasin A involves its binding to actin monomers, preventing their polymerization into filaments. This interaction is pivotal in numerous cellular processes, including cell division, motility, and phagocytosis. The compound's ability to disrupt actin dynamics has made it a valuable tool in research settings, particularly in studying cell biology and cytoskeletal organization. Its pharmacological potential has also been explored in therapeutic contexts, where it shows promise in inhibiting certain pathological conditions associated with abnormal actin polymerization.

Recent advancements in the study of Cytochalasin A have highlighted its role in cancer research. Studies have demonstrated that the compound can induce apoptosis in tumor cells by disrupting their cytoskeleton, leading to cell cycle arrest and programmed cell death. Additionally, research has revealed that Cytochalasin A exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. These findings underscore the compound's multifaceted applications in biomedical research and drug development.

The synthetic derivatives of Cytochalasin A have also been a focus of interest, as modifications to its structure can enhance its efficacy and reduce toxicity. Researchers have developed analogs that retain the core pharmacological activity while exhibiting improved solubility and bioavailability. Such derivatives are being tested in clinical trials for their potential use in treating neurological disorders and infectious diseases. The structural analysis of these derivatives using advanced spectroscopic techniques has provided insights into their binding interactions with biological targets, further refining their therapeutic potential.

In the realm of drug discovery, Cytochalasin A serves as a key scaffold for designing novel therapeutic agents. Its unique mechanism of action has inspired the development of small molecule inhibitors targeting various disease pathways. For instance, researchers have leveraged the structural insights from Cytochalasin A to create compounds that inhibit bacterial actin assembly, offering a new strategy against antibiotic-resistant infections. This approach highlights the compound's broader implications beyond traditional cancer therapy.

The cellular signaling pathways modulated by Cytochalasin A have been extensively studied to understand their implications in disease progression. Evidence suggests that the compound can influence signaling cascades involved in cell survival, inflammation, and angiogenesis. By disrupting actin filaments, Cytochalasin A indirectly affects downstream signaling events, providing a holistic view of its biological impact. These findings are crucial for developing targeted therapies that address multiple aspects of disease pathology.

Moreover, the application of Cytochalasin A in high-throughput screening has accelerated the discovery of novel bioactive compounds. Its ability to selectively inhibit specific cellular processes makes it an ideal candidate for identifying new drug candidates with minimal off-target effects. This methodological approach has been instrumental in uncovering compounds with therapeutic potential across various domains, including oncology and neurology.

The future directions of Cytochalasin A research are promising, with ongoing studies exploring its role in regenerative medicine and tissue engineering. Preliminary data indicate that the compound can influence stem cell differentiation by modulating cytoskeletal dynamics. Such findings open up new avenues for treating degenerative diseases and injuries by harnessing the regenerative capabilities of stem cells.

In conclusion, Cytochalasin A (CAS No. 14110-64-6) is a versatile compound with significant implications in biochemistry and pharmacology. Its unique mechanism of action on actin filaments has led to numerous breakthroughs in understanding cellular processes and developing novel therapeutic strategies. The recent research advancements highlight its potential as a lead compound for drug discovery and as a tool for studying complex biological systems.

14110-64-6 (Cytochalasin A) 関連製品

- 39156-67-7(DIHYDROCYTOCHALASIN B)

- 14930-96-2(Cytochalasin B)

- 1848487-46-6(1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol)

- 146-04-3(1H-2-Benzopyran-1-one,8-hydroxy-4-(2-hydroxyacetyl)-)

- 2098109-54-5(2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one)

- 16001-93-7(bis(dimethoxyphosphoryl)methane)

- 2098014-87-8(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2098102-53-3(2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one)

- 13893-45-3(ethyl (2S)-2-amino-3-methylbutanoate)

- 1781914-11-1(2-(2-Fluorophenyl)-2-methyloxetane)